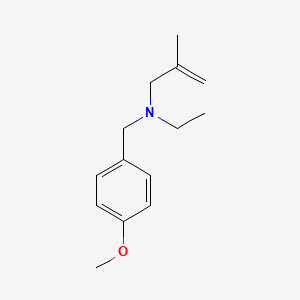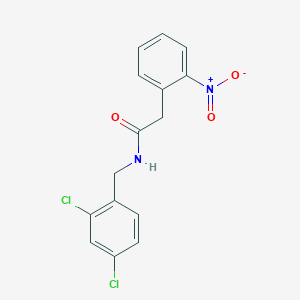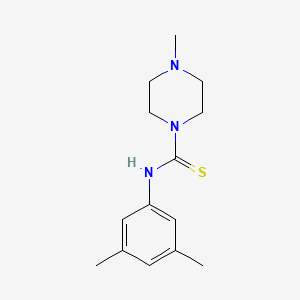
N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea, also known as CDU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CDU is a white crystalline solid with a molecular weight of 347.2 g/mol. It is a urea derivative that has been synthesized through various methods, including the reaction of 4-chlorobenzyl isocyanate with 2,4-dichloroaniline.
Wirkmechanismus
The mechanism of action of N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. In medicinal chemistry, N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea has also been shown to inhibit the growth of fungal and bacterial cells by interfering with their metabolic pathways.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity and the induction of apoptosis in cancer cells. N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea has also been shown to have antifungal and antibacterial properties. Additionally, N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea has been shown to have the potential to remove heavy metals from contaminated soil.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea has several advantages for lab experiments, including its high purity and stability. N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea is also relatively easy to synthesize and purify, making it readily available for research purposes. However, N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea, including the development of new synthetic methods to improve its yield and purity. Additionally, further research is needed to fully understand its mechanism of action and potential applications in various fields. N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea may also be studied for its potential use in drug delivery systems and as a biosensor for detecting heavy metals in water and soil samples.
Synthesemethoden
The synthesis of N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea involves the reaction of 4-chlorobenzyl isocyanate with 2,4-dichloroaniline in the presence of a catalyst. The reaction is carried out under mild conditions, and the yield of N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea can be improved by optimizing the reaction parameters. The synthesized N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea can be purified using various techniques, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science. In medicinal chemistry, N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea has been shown to exhibit antitumor, antifungal, and antibacterial activities. N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea has also been studied for its potential use as an herbicide in agriculture. Additionally, N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea has been investigated for its ability to remove heavy metals from contaminated soil in environmental science.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N2O/c15-10-3-1-9(2-4-10)8-18-14(20)19-13-6-5-11(16)7-12(13)17/h1-7H,8H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPPZJKHUVOTTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methyl]-4-nitrobenzenesulfonamide](/img/structure/B5823636.png)

![4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5823641.png)
![3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5823646.png)
![ethyl 2-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5823650.png)


![4-[(dimethylamino)methylene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5823676.png)


![1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-butanone](/img/structure/B5823706.png)

![N'-[(3-chlorobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5823720.png)